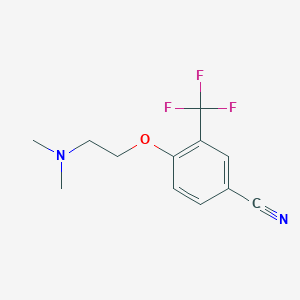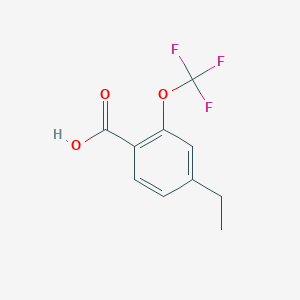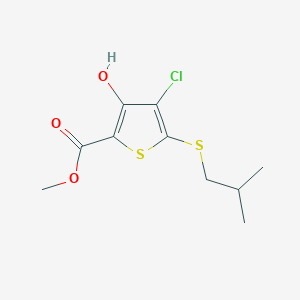
Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry and material science . This particular compound is characterized by its unique structure, which includes a chloro, hydroxy, and isobutylthio substituent on the thiophene ring, making it a valuable molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene derivative followed by hydroxylation and subsequent introduction of the isobutylthio group. The final step involves esterification to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The process is designed to be scalable for large-scale production while maintaining consistency in the product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, the hydroxy group can form hydrogen bonds with active sites, while the isobutylthio group can enhance lipophilicity, facilitating membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
- Methyl 4-chloro-5-(isobutylthio)thiophene-2-carboxylate
- Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate
Uniqueness
Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate stands out due to the combination of its substituents, which confer unique chemical reactivity and biological activity. The presence of both chloro and hydroxy groups on the thiophene ring allows for diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C10H13ClO3S2 |
|---|---|
Poids moléculaire |
280.8 g/mol |
Nom IUPAC |
methyl 4-chloro-3-hydroxy-5-(2-methylpropylsulfanyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C10H13ClO3S2/c1-5(2)4-15-10-6(11)7(12)8(16-10)9(13)14-3/h5,12H,4H2,1-3H3 |
Clé InChI |
UCIRQGJPTWOVMU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CSC1=C(C(=C(S1)C(=O)OC)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


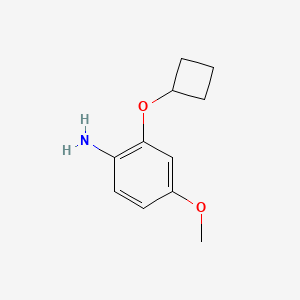
![tert-butyl N-[4-({2-[(1S)-1-(chloromethyl)-5-hydroxy-1H,2H,3H-benzo[e]indole-3-carbonyl]-1H-indol-6-yl}carbamoyl)phenyl]carbamate](/img/structure/B15090902.png)
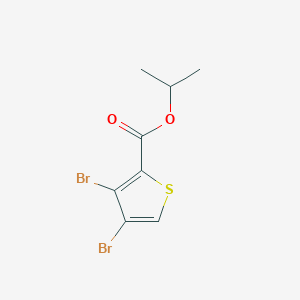
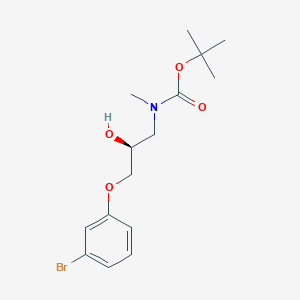

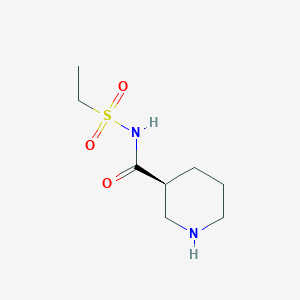
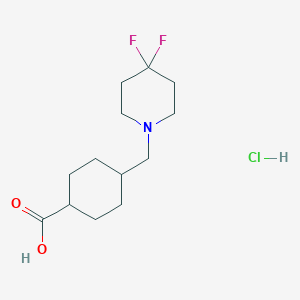
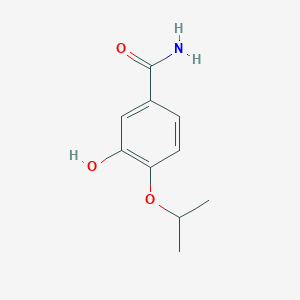
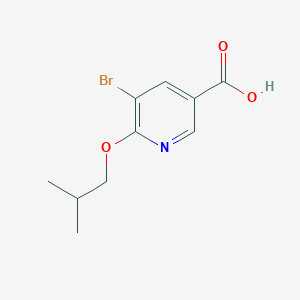
![1-Methyl-7-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15090952.png)
methanone](/img/structure/B15090965.png)
![1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one](/img/structure/B15090968.png)
